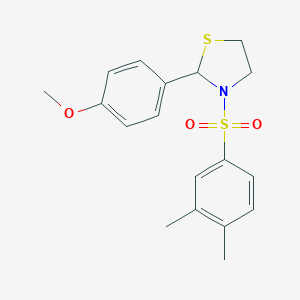

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Description

This compound belongs to the thiazolidine class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a 3,4-dimethylphenylsulfonyl group at position 3 and a 4-methoxyphenyl substituent at position 2. These substituents likely influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-13-4-9-17(12-14(13)2)24(20,21)19-10-11-23-18(19)15-5-7-16(22-3)8-6-15/h4-9,12,18H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUYAXHWMXWNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(4-methoxyphenyl)thiazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Diabetes Management :

Thiazolidine derivatives have been extensively studied for their role as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B plays a crucial role in insulin signaling, and its inhibition can improve insulin sensitivity. Research indicates that compounds similar to 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine may exhibit similar effects, potentially aiding in the management of diabetes mellitus by enhancing glucose uptake in cells . -

Anti-inflammatory Properties :

Compounds containing thiazolidine structures have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that thiazolidine derivatives can reduce edema and inflammation in animal models .

Case Study 1: PTP1B Inhibition

A study synthesized a series of thiazolidine derivatives to evaluate their inhibitory effects on PTP1B. The most potent compound exhibited an IC50 value of 0.41 μM, significantly lower than the control compound lithocholic acid (IC50 = 9.62 μM). The study concluded that thiazolidine derivatives could be effective in reducing fasting blood glucose levels and improving insulin sensitivity in diabetic models .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of thiazolidine derivatives showed that these compounds could significantly reduce carrageenan-induced edema in rats. The results indicated a dose-dependent response, highlighting the therapeutic potential of these compounds in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its sulfonyl and thiazolidine moieties .

Comparison with Similar Compounds

Key Structural Features of Analogs:

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine (CAS 497234-90-9) Substituents: 3,4-Dichlorophenylsulfonyl (electron-withdrawing Cl groups) and 4-methoxy-3-nitrophenyl (electron-withdrawing NO₂). Impact: The nitro and chlorine groups enhance molecular polarity and intermolecular forces, leading to higher density (1.547 g/cm³) and boiling point (625.7°C) compared to the target compound.

3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide (CAS 175203-14-2) Substituents: 4-Chlorophenylsulfonyl and carbohydrazide (-CONHNH₂).

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Substituents: Dual 4-methoxyphenyl groups and a hydrazone linker. Impact: The hydrazone group may confer chelation properties and redox activity, differing from the sulfonyl group’s role in modulating electronic effects.

Physicochemical Properties

Notes:

- The target compound’s methyl and methoxy groups likely reduce polarity compared to chlorine/nitro analogs, resulting in lower density and boiling point estimates.

- The carbohydrazide group in may improve water solubility compared to the target’s hydrophobic substituents.

Biological Activity

3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features contribute to its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Chemical Structure

The compound can be characterized by its molecular formula and has a molecular weight of approximately 320.42 g/mol. The structure includes a thiazolidine ring, a sulfonyl group, and two aromatic substituents, which are crucial for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidin-4-ones have been reported to inhibit cell proliferation in breast and colon cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 | 15 | Apoptosis induction |

| Compound B | MCF-7 | 12 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

2. Anti-inflammatory Effects

Thiazolidines are also known for their anti-inflammatory properties. Studies have demonstrated that certain thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This suggests that this compound may be effective in treating inflammatory diseases .

3. Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties as well. Thiazolidin derivatives have shown effectiveness against a variety of pathogens, including bacteria and fungi. The presence of the sulfonyl group enhances the interaction with microbial targets, potentially disrupting their cellular functions .

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to cell growth and immune response.

- Oxidative Stress Reduction : Similar compounds have been shown to enhance antioxidant defenses, reducing oxidative stress in cells .

Case Studies

Several case studies have explored the pharmacological potential of thiazolidines:

- Case Study on Insulin Sensitization : A study demonstrated that thiazolidin derivatives improved glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management .

- Anticancer Efficacy : In vitro studies reported that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cells, supporting further investigation into their mechanisms and therapeutic uses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-((3,4-dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine?

- Methodological Answer : A common approach involves condensation reactions. For example, thiosemicarbazide derivatives can react with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours), followed by recrystallization . Modifications may include substituting sulfonylating agents (e.g., 3,4-dimethylbenzenesulfonyl chloride) to introduce the sulfonyl group. Characterization via NMR and FTIR is critical to confirm regioselectivity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use 1H/13C-NMR to verify substituent positions and confirm stereochemistry. For example, aromatic protons in the 4-methoxyphenyl group typically resonate at δ 7.2–7.5 ppm, while sulfonyl groups influence downfield shifts in adjacent protons . HRMS (High-Resolution Mass Spectrometry) and FTIR-ATR (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) provide complementary data . X-ray crystallography is recommended for resolving ambiguous stereoisomers, as seen in structurally similar thiazolidines .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to oxidation due to the thiazolidine core and sulfonyl group. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation . Avoid contact with strong oxidizers (e.g., peroxides) during synthesis or handling. Stability assays (e.g., HPLC monitoring under stress conditions) are advised for long-term storage protocols .

Advanced Research Questions

Q. How does the electronic environment of the sulfonyl group influence biological activity in related thiazolidine derivatives?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the thiazolidine sulfur, potentially increasing reactivity with biological targets (e.g., enzyme active sites). Computational studies (DFT) can map charge distribution, while SAR (Structure-Activity Relationship) assays comparing 3,4-dimethylphenyl vs. other aryl sulfonyl groups may reveal potency trends . For example, bulkier substituents may hinder binding in sterically constrained targets.

Q. How should researchers address contradictions in reported synthetic yields for thiazolidine derivatives?

- Methodological Answer : Variability often arises from reaction conditions (e.g., solvent polarity, temperature gradients). For instance, DMF/acetic acid mixtures (used in ) may favor higher yields compared to ethanol-based systems due to improved solubility of intermediates. Systematic optimization via DoE (Design of Experiments) can identify critical factors (e.g., molar ratios, reflux time). Cross-validate yields using HPLC-PDA to detect unreacted starting materials .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

- Methodological Answer : Follow protocols from Project INCHEMBIOL :

- Abiotic degradation : Test hydrolysis/photolysis rates in simulated sunlight (UV-Vis) and aqueous buffers (pH 4–9).

- Biotic degradation : Use OECD 301D (Closed Bottle Test) with activated sludge to measure biodegradability.

- Bioaccumulation : Calculate logP (e.g., ~3.5 for similar sulfonated thiazolidines) to predict lipid solubility and potential biomagnification .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally analogous compounds: How to resolve them?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to confirm melting behavior and PXRD (Powder X-ray Diffraction) to identify crystalline phases . For example, a compound with a reported mp of 175–176°C should be compared against recrystallized batches under identical conditions (solvent, cooling rate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.